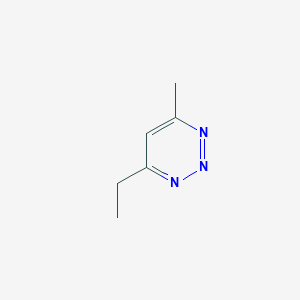

4-Ethyl-6-methyl-1,2,3-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyl-6-methyl-1,2,3-triazine is a heterocyclic compound belonging to the triazine family Triazines are six-membered rings containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methyl-1,2,3-triazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazine with methyl isocyanate under reflux conditions can yield the desired triazine compound . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and scalability. Key factors in industrial synthesis include the optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-6-methyl-1,2,3-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the triazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed:

Oxidation: Formation of triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds with varied functional groups.

Scientific Research Applications

4-Ethyl-6-methyl-1,2,3-triazine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-ethyl-6-methyl-1,2,3-triazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

1,2,3-Triazole: Another nitrogen-containing heterocycle with similar applications in drug development and materials science.

1,2,4-Triazine: Differing in the position of nitrogen atoms, this compound also exhibits significant biological activity.

1,3,5-Triazine: Known for its use in the synthesis of herbicides and resins.

Uniqueness: 4-Ethyl-6-methyl-1,2,3-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl and methyl groups influence its solubility, stability, and interaction with other molecules, making it a valuable compound for targeted applications .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-Ethyl-6-methyl-1,2,3-triazine, and how can researchers optimize reaction conditions?

- Methodological Answer : Synthesis of triazine derivatives often involves cyclization or substitution reactions. For this compound, solvent-free methods or one-pot cotrimerization of nitriles with guanidine derivatives are viable routes . Optimization can employ factorial design to test variables (e.g., temperature, catalyst loading) and identify interactions between parameters. Pre-experimental screening (e.g., Plackett-Burman design) reduces trial numbers before full factorial analysis .

- Example Table :

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 80–120°C | 110°C | High (p < 0.01) |

| Catalyst (mol%) | 1–5% | 3% | Moderate (p < 0.05) |

Q. Which analytical techniques are most robust for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Critical for confirming substitution patterns (e.g., ethyl vs. methyl groups). Use 1H- and 13C-NMR with DEPT-135 to resolve overlapping signals .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.

- X-ray Crystallography : Resolves ambiguous structures, as demonstrated for analogous triazolo-thiadiazine derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected regioselectivity) may arise from steric or electronic effects. Use density functional theory (DFT) to model transition states and compare activation energies for competing pathways. Software like COMSOL Multiphysics enables virtual screening of reaction conditions, reducing physical trials . For example, a Mulliken charge analysis could explain preferential attack at the 4-ethyl position versus the 6-methyl group .

Q. What strategies mitigate data bias when studying the biological activity of this compound derivatives?

- Methodological Answer :

- Blinded Assays : Separate synthesis and bioassay teams to avoid confirmation bias.

- Dose-Response Redundancy : Test multiple concentrations across independent replicates.

- Negative Controls : Include structurally similar but inactive analogs (e.g., 4-methyl-6-ethyl variants) to isolate structure-activity relationships .

Q. How can AI-driven experimental design accelerate the discovery of novel this compound analogs?

- Methodological Answer : Implement generative adversarial networks (GANs) to propose novel substituents with desired properties (e.g., solubility, binding affinity). Pair this with automated high-throughput screening (HTS) platforms for rapid validation. For example, AI can predict regioselectivity in triazine functionalization using datasets from analogous compounds like 3-benzoyl-4-hydroxy-2-methyl-1,2-benzothiazine .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer :

- Controlled Replication : Reproduce experiments using standardized protocols (e.g., pH 2–6 buffers, 25–60°C).

- Degradation Pathway Mapping : Use LC-MS to identify decomposition products. For instance, hydrolysis of the triazine ring may yield amides or nitriles, depending on protonation sites .

- Cross-Lab Validation : Collaborate with independent labs to eliminate equipment- or reagent-specific artifacts .

Q. Future Directions

Q. What emerging methodologies could enhance the scalability of this compound research?

- Methodological Answer :

- Flow Chemistry : Continuous synthesis reduces batch variability and improves heat/mass transfer.

- Machine Learning (ML)-Guided Optimization : Train models on historical data to predict optimal reaction parameters (e.g., residence time, solvent polarity) .

- Green Chemistry Metrics : Apply E-factor or atom economy calculations to minimize waste in multi-step syntheses .

Properties

CAS No. |

135634-96-7 |

|---|---|

Molecular Formula |

C6H9N3 |

Molecular Weight |

123.16 g/mol |

IUPAC Name |

4-ethyl-6-methyltriazine |

InChI |

InChI=1S/C6H9N3/c1-3-6-4-5(2)7-9-8-6/h4H,3H2,1-2H3 |

InChI Key |

OJUBJEPTCLRFOR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=NC(=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.